4-Chloro-2-hydroxyphenylboronic acid
Overview
Description
4-Chloro-2-hydroxyphenylboronic acid is an organic compound with the molecular formula C6H6BClO3 . It has an average mass of 172.374 Da and a monoisotopic mass of 172.009857 Da . It is also known by its IUPAC name, this compound .
Synthesis Analysis
The synthesis of this compound involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula CHBClO . It has a molecular weight of 172.38 .Physical and Chemical Properties Analysis
This compound is a white crystalline solid. It is soluble in water and various organic solvents, including ethanol and methanol. It has a density of 1.49±0.1 g/cm3 .Scientific Research Applications
Bioorthogonal Coupling Reactions
4-Chloro-2-hydroxyphenylboronic acid is involved in bioorthogonal coupling reactions. A study demonstrated the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions, useful for protein conjugation and compatible with physiological conditions (Ozlem Dilek et al., 2015).
Fluorescence Quenching Studies
This compound has been studied for its role in fluorescence quenching, particularly in the context of biologically active boronic acid derivatives. The research investigated the quenching mechanism of similar boronic acids using Stern-Volmer kinetics (H. S. Geethanjali et al., 2015).
Supramolecular Architecture
Its application extends to the study of supramolecular architecture. Crystal structures of 4-chlorophenylboronic acids and their hydrates have been reported, highlighting the role of such compounds in forming diverse molecular structures (M. R. Shimpi et al., 2007).
Analytical Applications
This compound is utilized in analytical chemistry. For instance, its derivatives have been used in a colorimetric assay of lipid peroxidation, demonstrating its utility in biochemical analysis (D. Gérard-Monnier et al., 1998).
Vibrational Spectra Studies
The compound is also a subject of study in vibrational spectroscopy. Research on its vibrational spectra provides insights into its structural and spectroscopic properties, which are important for various scientific applications (M. Kurt, 2009).
Molecular Complexes Formation
It plays a role in the formation of molecular complexes, as observed in studies involving active pharmaceutical ingredients and various phenylboronic acids (Mayura TalwelkarShimpi et al., 2016).
Synthesis Applications
The compound is used in chemical synthesis, such as in the formation of 4-arylcoumarins via hydroarylation with arylboronic acids, demonstrating its utility in organic synthesis (Yoshihiko Yamamoto et al., 2008).
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-hydroxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The This compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The This compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial in various chemical synthesis processes .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound It is known that the compound is relatively stable and readily prepared
Result of Action
The molecular and cellular effects of This compound’s action primarily involve the formation of new carbon-carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which allows for the creation of complex organic compounds .
Action Environment
The action, efficacy, and stability of This compound can be influenced by environmental factors. For instance, the compound is known to be more effective under mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign, suggesting that it has a low impact on the environment . .
Safety and Hazards
Properties
IUPAC Name |
(4-chloro-2-hydroxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNRJKSGOLRSRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301277057 | |
Record name | B-(4-Chloro-2-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301277057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1238196-66-1 | |
Record name | B-(4-Chloro-2-hydroxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1238196-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(4-Chloro-2-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301277057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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